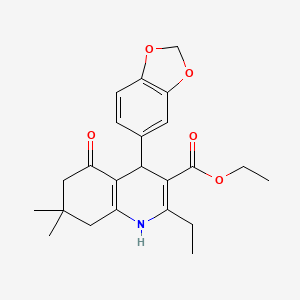
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and pathways.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells . The compound targets the colchicine-binding site on tubulin, preventing the assembly of microtubules necessary for cell division.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives and benzodioxole-containing compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ significantly in their side chains and overall structure.
Benzodioxole-Containing Compounds: Compounds such as piperine, a natural alkaloid found in black pepper, contain the benzodioxole moiety but have different biological activities and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and potential therapeutic applications.
Biological Activity
Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound belongs to the class of hexahydroquinoline derivatives. Its structure is characterized by a benzodioxole moiety which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies focusing on its potential as an antibacterial and antifungal agent. The following sections summarize key findings from research studies.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance:
- Study Findings : A study evaluated various quinoline derivatives and found that certain modifications enhanced their antibacterial efficacy against various strains of bacteria. The mechanism involved inhibition of bacterial growth through disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Antifungal Activity
The antifungal properties of quinoline derivatives have also been explored:
- Case Study : In vitro tests demonstrated that the compound exhibited antifungal activity against Candida albicans and Aspergillus niger. The mode of action was linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests a role in anti-inflammatory pathways .
- Oxidative Stress Modulation : Some studies suggest that the compound may modulate oxidative stress responses in cells, enhancing cellular defense mechanisms against oxidative damage .
Research Findings Summary Table
| Study | Biological Activity | Mechanism | Results |
|---|---|---|---|
| Study 1 | Antibacterial | Cell membrane disruption | Significant inhibition of bacterial growth observed |
| Study 2 | Antifungal | Ergosterol biosynthesis inhibition | Effective against C. albicans and A. niger |
| Study 3 | Anti-inflammatory | COX inhibition | Reduced inflammation markers in animal models |
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-5-14-21(22(26)27-6-2)19(13-7-8-17-18(9-13)29-12-28-17)20-15(24-14)10-23(3,4)11-16(20)25/h7-9,19,24H,5-6,10-12H2,1-4H3 |
InChI Key |
SLWCQZCVYSATKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















